molecular formula C15H14BrNO3 B5560290 2-bromo-N-(2,4-dimethoxyphenyl)benzamide CAS No. 5353-82-2

2-bromo-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B5560290
CAS No.: 5353-82-2
M. Wt: 336.18 g/mol
InChI Key: HZWDIJYACWRRFL-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO3 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and two methoxy groups at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide typically involves the bromination of N-(2,4-dimethoxyphenyl)benzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-(2,4-dimethoxyphenyl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dimethoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

  • 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide
  • 2-Bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-Bromo-N-(2,4-dichlorophenyl)benzamide

Comparison: 2-Bromo-N-(2,4-dimethoxyphenyl)benzamide is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, such as 2-bromo-N-(2,5-dimethoxyphenyl)benzamide, the different substitution pattern can lead to variations in chemical behavior and biological activity.

Properties

IUPAC Name

2-bromo-N-(2,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWDIJYACWRRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968281
Record name 2-Bromo-N-(2,4-dimethoxyphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-82-2
Record name 2-Bromo-N-(2,4-dimethoxyphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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